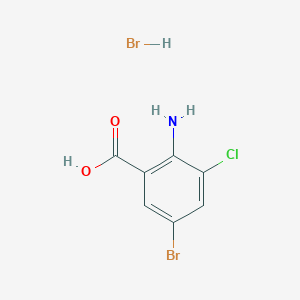

2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide

Description

2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide is a halogenated benzoic acid derivative with a molecular formula of C₇H₅BrClNO₂·HBr. It features an amino group (-NH₂) at the 2-position, bromine at the 5-position, chlorine at the 3-position, and a hydrobromide salt form. This compound is primarily utilized in pharmaceutical and agrochemical research due to its structural versatility, enabling interactions with biological targets via hydrogen bonding (from the amino and carboxylic acid groups) and halogen-mediated hydrophobic interactions.

The hydrobromide salt enhances solubility in polar solvents compared to the free acid form, making it advantageous in synthetic reactions. Its synthesis typically involves bromination and chlorination of a benzoic acid precursor, followed by amination and salt formation with HBr.

Properties

IUPAC Name |

2-amino-5-bromo-3-chlorobenzoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2.BrH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLXWPAJNITTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Cl)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide typically involves the bromination and chlorination of benzoic acid derivatives, followed by amination. The general synthetic route can be summarized as follows:

Bromination: Benzoic acid is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromo group at the desired position.

Chlorination: The brominated benzoic acid is then chlorinated using chlorine (Cl2) in the presence of a catalyst to introduce the chloro group.

Amination: The resulting bromo-chloro benzoic acid is subjected to amination using ammonia (NH3) or an amine source to introduce the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

General Reactivity Profile

The compound contains four functional groups:

-

Amino group (-NH₂): Prone to diazotization, acylation, or alkylation.

-

Bromine (Br) and chlorine (Cl): Participate in nucleophilic substitution (SNAr) or coupling reactions (e.g., Suzuki).

-

Carboxylic acid (-COOH): Reacts with bases to form salts or undergoes decarboxylation.

No direct studies on this specific hydrobromide salt were identified, but analogous benzoic acid derivatives provide context .

Diazotization and Coupling

The amino group could undergo diazotization in acidic conditions (e.g., HBr/HNO₂), forming a diazonium salt. Subsequent coupling with electron-rich aromatics might yield azo compounds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carboxylic acid and halogen substituents activate the ring for SNAr. Bromine or chlorine could be replaced by nucleophiles (e.g., OH⁻, NH₃).

-

Conditions : High temperature, polar aprotic solvents (DMF, DMSO).

-

Selectivity : Bromine (weaker C-Br bond) may react preferentially over chlorine .

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid group may decarboxylate to form CO₂ and a substituted benzene derivative.

Comparative Data from Analogous Compounds

Synthetic Limitations and Challenges

-

Steric hindrance : Multiple substituents (Br, Cl, NH₂, COOH) may reduce reaction rates.

-

Acid Sensitivity : The hydrobromide salt may decompose under strongly acidic or basic conditions.

-

Isomer Formation : Competing reactions at Br/Cl positions could yield regioisomers .

Recommendations for Further Study

-

Experimental Focus :

-

Investigate cross-coupling reactions (e.g., Buchwald-Hartwig).

-

Explore photochemical activation for selective dehalogenation.

-

-

Computational Modeling : Predict reaction sites using DFT calculations.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Therapeutic Compounds

2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide is recognized as a key intermediate in the synthesis of several therapeutic agents, particularly those targeting diabetes and metabolic disorders. For example, it is involved in the preparation of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial in managing type 2 diabetes by promoting glucose excretion through the kidneys. The compound serves as a precursor for the synthesis of other bioactive molecules, enhancing its utility in drug development .

1.2 Antidiabetic Drug Development

Recent studies have highlighted the role of this compound in the synthesis of Dapagliflozin and similar drugs. These drugs work by inhibiting glucose reabsorption in renal tubules, thus lowering blood sugar levels without relying on insulin secretion. The compound's structural features contribute to the selectivity and efficacy of these inhibitors .

Material Science Applications

2.1 Polymer Chemistry

In material science, this compound has been explored for its potential to modify polymer properties. Its bromine and chlorine substituents can enhance the thermal stability and mechanical properties of polymers when used as a comonomer or additive. This application is particularly relevant in developing high-performance materials for electronics and automotive industries .

2.2 Supramolecular Assemblies

The compound has also been investigated for creating supramolecular assemblies with other organic compounds. Its ability to form hydrogen bonds and π-π interactions makes it suitable for designing novel materials with specific optical or electronic properties. Such assemblies can be utilized in sensors or as components in organic light-emitting diodes (OLEDs) .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

Research indicates that this compound can act as an enzyme inhibitor, making it valuable for biochemical studies aimed at understanding enzyme mechanisms and developing new inhibitors for therapeutic purposes. This property is particularly useful in studying metabolic pathways related to glucose metabolism and other biochemical processes .

3.2 Molecular Probes

The compound’s unique chemical structure allows it to function as a molecular probe in various biological assays. Its ability to interact with specific biomolecules can aid in tracking biological processes or detecting changes in cellular environments, which is essential for drug discovery and development .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-5-bromo-3-chlorobenzoic acid hydrobromide with three analogs: 2-amino-5-bromo-3-methylbenzoic acid, 5-bromo-2-chlorobenzoic acid, and 3-chloro-4-aminobenzoic acid. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Key Findings:

Substituent Effects on Reactivity: The amino group in the target compound increases hydrogen-bonding capacity (3 donors vs. 1–2 in analogs), enhancing interactions with biological targets. The methyl group in 2-amino-5-bromo-3-methylbenzoic acid reduces polarity (higher XLogP3 = 2.4) compared to the chloro analog (XLogP3 = 2.1), favoring lipid membrane penetration in agrochemicals. Hydrobromide salt form improves aqueous solubility (>50 mg/mL in water) compared to free acids like 5-bromo-2-chlorobenzoic acid (<10 mg/mL).

Synthetic Utility: The target compound’s bromine and chlorine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the methyl group in the analog limits such reactivity. 5-Bromo-2-chlorobenzoic acid is preferred for direct carboxylation reactions due to its lack of an amino group, which could otherwise participate in side reactions.

Thermal Stability :

- The hydrobromide salt decomposes at ~200°C, lower than the free acid analogs (decomposition >250°C), necessitating careful handling during high-temperature syntheses.

Biological Activity

2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide (CAS No. 58026-21-4) is a halogenated benzoic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes amino, bromo, and chloro substituents that may influence its pharmacological properties.

- Molecular Formula : CHBrClNO

- Molecular Weight : 250.48 g/mol

- Structure : The compound features a benzoic acid backbone with an amino group at position 2, a bromine atom at position 5, and a chlorine atom at position 3.

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including 2-amino-5-bromo-3-chlorobenzoic acid, exhibit significant antimicrobial properties. A study evaluated various derivatives against common pathogens:

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| 2-Amino-5-bromo-3-chlorobenzoic Acid | Moderate | Moderate |

| Control (Standard Antibiotics) | High | High |

The compound demonstrated moderate antibacterial activity, suggesting it may serve as a lead compound for developing new antimicrobial agents .

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This is consistent with findings that halogenated benzoic acids can inhibit key enzymes involved in these processes .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the effectiveness of 2-amino-5-bromo-3-chlorobenzoic acid was assessed against several bacterial strains:

- Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : The MIC was found to be 64 µg/mL.

These results indicate that while the compound is not as potent as some traditional antibiotics, it still possesses noteworthy activity against these pathogens .

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted to predict the biological activity of halogenated benzoic acids. These studies suggest that the presence of halogen atoms significantly enhances the lipophilicity and biological interaction potential of the compounds. The following table summarizes key QSAR parameters for related compounds:

| Compound | LogP | pKa | Predicted Activity |

|---|---|---|---|

| 2-Amino-5-bromo-3-chlorobenzoic Acid | 3.1 | 4.5 | Moderate |

| 2-Chlorobenzoic Acid | 2.8 | 4.0 | Low |

The predictive models indicate that modifications in substituents can lead to variations in biological activity, emphasizing the importance of structural analysis in drug design .

Q & A

Basic: What are the optimal synthetic routes for 2-amino-5-bromo-3-chlorobenzoic acid hydrobromide, and how can reaction yields be maximized?

Methodological Answer:

The compound can be synthesized via regioselective bromination and chlorination of a benzoic acid precursor. A two-step approach is recommended:

Bromination: Use 2-amino-3-chlorobenzoic acid as the starting material. Bromination at the 5-position is achieved using bromine (Br₂) in acetic acid under controlled temperature (40–50°C) to avoid over-bromination .

Hydrobromide Formation: React the brominated intermediate with hydrobromic acid (HBr) in ethanol at reflux. Monitor pH to ensure complete salt formation .

Yield Optimization:

- Use stoichiometric excess of HBr (1.2–1.5 equivalents) to drive the reaction.

- Purify via recrystallization from ethanol/water (3:1 v/v), achieving >95% purity (HPLC) .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

Employ a combination of analytical techniques:

- HPLC: Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (40:60). Retention time should match reference standards .

- Mass Spectrometry (MS): Confirm molecular ion peaks at m/z 295.3 [M+H]⁺ for the free acid and 377.2 [M+H]⁺ for the hydrobromide salt .

- FT-IR: Look for characteristic peaks:

Advanced: How do solvent polarity and temperature affect the compound’s stability during storage?

Methodological Answer:

Stability studies indicate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.